molecular formula C15H17NO3S2 B2692091 1-[({[3,3'-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate CAS No. 2379985-45-0

1-[({[3,3'-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate

Cat. No.: B2692091
CAS No.: 2379985-45-0
M. Wt: 323.43
InChI Key: CGXFKLGLPXEIHN-UHFFFAOYSA-N
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Description

1-[({[3,3'-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate (CAS: 2379985-45-0) is a synthetic organic compound featuring a bithiophene core linked to a carbamoyl group and an acetate ester. Its molecular formula is C₁₅H₁₇NO₃S₂, with a molecular weight of 323.43 g/mol (Fig. 1). The structure comprises:

  • A 3,3'-bithiophene moiety, known for π-conjugation and applications in organic electronics.
  • A carbamoyl group (–NH–C(=O)–) attached to a methyl-substituted ethyl backbone.

This compound’s structural complexity suggests utility in materials science (e.g., conductive polymers) or as a pharmacophore intermediate. However, its specific applications remain underexplored in publicly available literature .

Properties

IUPAC Name

[2-methyl-1-oxo-1-[(4-thiophen-3-ylthiophen-2-yl)methylamino]propan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S2/c1-10(17)19-15(2,3)14(18)16-7-13-6-12(9-21-13)11-4-5-20-8-11/h4-6,8-9H,7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXFKLGLPXEIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC1=CC(=CS1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate typically involves multiple steps, starting with the preparation of the bithiophene core. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a bithiophene derivative with a suitable boron reagent under palladium catalysis . The resulting bithiophene intermediate is then subjected to further functionalization to introduce the carbamoyl and acetate groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate can undergo various chemical reactions, including:

    Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or iodine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-[({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate is largely dependent on its application. In organic electronics, its electronic properties are exploited to facilitate charge transport and light emission. The bithiophene core plays a crucial role in these processes by providing a conjugated system that allows for efficient electron delocalization.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Key Compounds for Comparison

The following compounds are selected based on shared structural motifs (thiophene, carbamoyl/urea groups, or ester functionalities) or synthetic pathways:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Potential Applications
1-[({[3,3'-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate (Target) C₁₅H₁₇NO₃S₂ 323.43 Bithiophene, carbamoyl, acetate ester 2379985-45-0 Organic electronics, synthesis
1-(4-tert-Butylphenyl)-3-(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)urea C₁₉H₂₅N₅O 339.43 Urea, pyrazoloimidazole, tert-butyl 2034634-61-0 Pharmaceuticals (kinase inhibitors?)
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Not provided ~280–300 (estimated) Thiophene, cyano, amino, pyrazole Not available Organic synthesis intermediates
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (7b) Not provided ~200–220 (estimated) Thiophene, amino, ethyl carboxylate Not available Dye or polymer precursors

Structural and Functional Analysis

Bithiophene vs. Monothiophene Derivatives
  • The acetate ester may improve solubility in polar aprotic solvents (e.g., DMF, THF) compared to non-esterified analogs .
  • Compounds 7a and 7b: These monothiophene derivatives lack conjugated systems but feature electron-withdrawing (cyano) or donating (amino) groups. For example, 7a’s cyano group could enhance reactivity in cycloaddition reactions, while 7b’s carboxylate may facilitate metal coordination .
Carbamoyl vs. Urea Functionalities
  • Target Compound : The carbamoyl group (–NH–C(=O)–) offers hydrogen-bonding capability, which could aid crystallinity or substrate binding in biological systems.
  • BJ49934 (Urea Derivative): The urea group (–NH–C(=O)–NH–) provides stronger hydrogen-bonding interactions, often exploited in drug design (e.g., kinase inhibitors).
Ester vs. Carboxylate/Cyano Groups
  • Target Compound : The acetate ester balances lipophilicity and hydrolytic stability. In contrast, 7b’s ethyl carboxylate is more polar and prone to hydrolysis, limiting its utility in hydrophobic matrices .
  • 7a’s Cyano Group: Introduces polarity and reactivity (e.g., nucleophilic addition), absent in the acetate-containing target compound .

Biological Activity

1-[({[3,3'-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate (CAS Number: 2379985-45-0) is a complex organic compound characterized by its bithiophene core and carbamoyl functionality. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and organic electronics. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₇NO₃S₂, with a molecular weight of 323.4 g/mol. The compound features a bithiophene unit that is known for its unique electronic properties, making it valuable in various applications.

PropertyValue
Molecular FormulaC₁₅H₁₇NO₃S₂
Molecular Weight323.4 g/mol
CAS Number2379985-45-0

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent, its role in drug delivery systems, and its applications in organic electronics.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of compounds containing bithiophene moieties against various cancer cell lines. For instance:

  • Case Study : A study investigating bithiophene derivatives reported that certain compounds exhibited significant antiproliferative effects on human cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia). The IC50 values were notably lower than those of standard chemotherapeutics like doxorubicin, indicating a promising therapeutic potential .

The mechanism of action for this compound is primarily linked to its ability to interact with cellular targets through hydrophobic interactions and electron delocalization facilitated by the bithiophene core. These interactions may disrupt cellular processes leading to apoptosis in cancer cells.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions such as Suzuki-Miyaura coupling. The resulting compound was subjected to various biological assays to evaluate its activity.

Study ReferenceCell LineIC50 (µM)Comparison Drug
HT29<10Doxorubicin
Jurkat<15Doxorubicin

Applications in Drug Delivery

The unique structural features of this compound make it a candidate for use in drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability.

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